molecular formula C18H15Br2P B085547 Triphenylphosphine dibromide CAS No. 1034-39-5

Triphenylphosphine dibromide

Cat. No. B085547
CAS RN: 1034-39-5
M. Wt: 422.1 g/mol
InChI Key: OCXGTPDKNBIOTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triphenylphosphine dibromide has been utilized as a catalyst in the one-pot three-component Mannich reactions, highlighting its efficiency and cost-effectiveness. This reagent has been shown to catalyze reactions under solvent-free conditions at room temperature, leading to excellent yields and demonstrating its advantageous features over other catalysts (Buragohain, Saikia, & Barua, 2013).

Molecular Structure Analysis

The molecular structure of triphenylphosphine and its complexes has been a subject of study, providing insights into its reactivity and interaction with other compounds. For instance, the structure of triphenylphosphine complexes with silver(I) bromate was characterized, revealing how the topology of these structures depends on the nature of the triphenyl phosphine and the stoichiometric ratio, thereby influencing the compound's chemical behavior (Cingolani et al., 2003).

Chemical Reactions and Properties

Triphenylphosphine dibromide is notably effective in the chemoselective cyclodehydration of diols, leading to the synthesis of tetrahydrofurans and dibromobutanes. This reactivity underscores its utility in organic synthesis, offering a versatile tool for constructing cyclic structures (Zhao, Wu, Sun, Cheng, & Li, 2015).

Physical Properties Analysis

Although specific physical property analysis of triphenylphosphine dibromide was not directly highlighted in the surveyed literature, its reactivity and efficiency in synthesis imply that its physical properties are conducive to a wide range of applications in organic synthesis. The compound's solid state and solution behavior play a significant role in its reactivity and application in various chemical reactions.

Chemical Properties Analysis

The chemical properties of triphenylphosphine dibromide, including its reactivity with other compounds, have been extensively studied. For example, its reaction with N-bromosuccinimide to give phosphonium salt, which further reacts to afford various products, illustrates its versatile reactivity and potential in organic synthesis (Hodosi, Podányi, & Kuszmann, 1992). Moreover, its role in the regio- and stereospecific addition of ketoximes to acylacetylenes further highlights its utility in achieving specific synthetic outcomes (Trofimov, Glotova, Dvorko, Ushakov, Schmidt, & Mikhaleva, 2010).

Scientific Research Applications

  • Beta-Lactam Synthesis : TPPDB is used for the direct synthesis of beta-lactams from carboxylic acids and imines, presenting an efficient alternative to traditional methods (Cossío, Ganboa, & Palomo, 1985).

  • Catalyst in Mannich Reactions : TPPDB acts as an effective catalyst in Mannich reactions for the synthesis of Cbz-protected β-amino ketones, offering operational simplicity and high yields (Buragohain, Saikia, & Barua, 2013).

  • Flow Chemistry Applications : It is used in the Ramirez gem-dibromoolefination reaction via flow chemistry techniques, synthesizing gem-dibromides in high purity and excellent yield (Roper, Berry, & Ley, 2013).

  • Synthesis of Aziridines : TPPDB is utilized in the synthesis of aziridines from β-amino alcohols, providing a convenient route compared to traditional methods (Okada, Ichimura, & Sudo, 1970).

  • Cyclodehydration of Diols : It mediates chemoselective cyclodehydration of diols for the synthesis of polysubstituted tetrahydrofurans (Zhao, Wu, Sun, Cheng, & Li, 2015).

  • Polymer-Supported Applications : Polymer-supported triphenylphosphine is used in organic synthesis, including functional group interconversions and heterocycle synthesis (Moussa, Judeh, & Ahmed, 2019).

  • Study of Noncovalent Interactions : TPPDB is studied for its noncovalent interactions in metal-ligand binding in transition-metal complexes (Sieffert & Bühl, 2009).

  • Synthesis of 2-Aminothiophenes : Used as a nucleophilic catalyst in the synthesis of functionalized 2-aminothiophenes (Virieux, Guillouzic, & Cristau, 2007).

  • Preparation of Aminophosphonium Bromide : TPPDB reacts with secondary amines to prepare disubstituted aminophosphonium bromides (Fukui & Sudo, 1970).

  • Ester-Chloride Conversion : It's used for ester-chloride conversion in phosphonate diesters (Ylagan, Benjamin, Gupta, & Engel, 1988).

  • Gold Cluster Formation : Plays a role in the formation of specific closed-shell cluster sizes in gold cluster synthesis (Pettibone & Hudgens, 2011).

  • Cleavage of Benzyl Ethers : TPPDB cleaves benzyl ethers to corresponding alcohols and benzyltriphenylphosphonium bromide (Ramanathan & Hou, 2010).

  • Synthesis of Carboxylic Acid Bromides : Used in the synthesis of carboxylic acid bromides with chemoselectivity (Matveeva, Podrugina, Sandakova, & Zefirov, 2004).

  • Oxidation of Bis(triethylsilyl)mercury : Catalyst in the oxidation of bis(triethylsilyl)mercury by oxygen (Alexandrov, Razuvaev, Glushakova, & Savukova, 1971).

  • Enhancing Photodetector Performance : Enhances the performance of rhenium diselenide photodetectors (Jo, Park, Kang, Shim, Jeon, Choi, Kim, Park, Lee, Song, Lee, & Park, 2016).

  • Allylation of Zinc Enolates : Acts as a catalyst in the allylation of zinc enolates (Jarugumilli & Cook, 2011).

  • Crystal Structure Analysis : Studied for its crystal structure in various complexes (Raghavan & Davis, 1975).

  • Synthesis of Fluorophosphoranes : Involved in the synthesis of fluorophosphoranes (Harvey & Jenkins, 1994).

  • Metal–Organic Architecture Control : Used as a chemical fuel in the control of self-assembled metal–organic architectures (Wood, Browne, Wood, & Nitschke, 2015).

Safety And Hazards

Triphenylphosphine dibromide causes severe skin burns and eye damage. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Recent studies have focused on the selective and efficient conversion of Ph3P(O) to other valuable organophosphorus chemicals . This could potentially open up new avenues for the use of Triphenylphosphine dibromide in various chemical reactions.

Relevant Papers Several papers have been published on the topic of Triphenylphosphine dibromide. These include a comprehensive review on the diverse chemistry and applications of polymer-supported triphenylphosphine , a paper on the one-step synthesis of Triphenylphosphonium salts , and a paper on the use of Triphenylphosphine dibromide as a simple one-pot esterification reagent .

properties

IUPAC Name

dibromo(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXGTPDKNBIOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061423
Record name Phosphorane, dibromotriphenyl-
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Molecular Weight

422.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylphosphine dibromide

CAS RN

1034-39-5
Record name Dibromotriphenylphosphorane
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Record name Triphenylphosphine dibromide
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Record name Triphenylphosphine dibromide
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Record name Phosphorane, dibromotriphenyl-
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Record name Phosphorane, dibromotriphenyl-
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Record name Dibromotriphenylphosphorane
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Record name TRIPHENYLPHOSPHINE DIBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
944
Citations
C Salomé, H Kohn - Tetrahedron, 2009 - Elsevier
… We report herein that treating aliphatic and aromatic acids with triphenylphosphine dibromide 2 (1), an excess of the primary, secondary, or tertiary alcohols, and a base provided the …
Number of citations: 37 www.sciencedirect.com
JM Aizpurua, FP Cossio, C Palomo - The Journal of Organic …, 1986 - ACS Publications
… carboxylates reacted with triphenylphosphine dibromide at room … ethers and triphenylphosphine dibromide afforded alkyl … esters with triphenylphosphine dibromide reagent as …
Number of citations: 74 pubs.acs.org
D Levy, R Stevenson - The Journal of Organic Chemistry, 1965 - ACS Publications
… >CH), we sought to examine the utility of triphenylphosphine dibromide … attacked by triphenylphosphine dibromide under the … selectivity of triphenylphosphine dibromide toward …
Number of citations: 15 pubs.acs.org
IJ Borowitz, D Weiss, RK Crouch - The Journal of Organic …, 1971 - ACS Publications
… analyzed by vpc at 111 after decomposition of triphenylphosphine dibromide as above. Treatment of trans-1,2-dibromocyclohexane (5) in toluene with tricovalent phosphorus species (…
Number of citations: 15 pubs.acs.org
EE Smissman, HN Alkaysi… - The Journal of Organic …, 1975 - ACS Publications
The cleavage of carbon-oxygen bonds with the adduct of triphenylphosphine and bromine (or chlorine) has been known for some time, 2-0 and the stereochemistry and the mechanism …
Number of citations: 17 pubs.acs.org
P Hodge, E Khoshdel - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
Alcohols were converted into alkyl bromides by reaction with polymer-supported triphenylphosphine dibromide and with polymer-supported triphenylphosphine and carbon tetrabromide…
Number of citations: 25 pubs.rsc.org
D Levy, R Stevenson - The Journal of Organic Chemistry, 1967 - ACS Publications
… The use of triphenylphosphine dibromide as a reagent for conversion of alcohols to alkyl … We wished to examine the action of triphenylphosphine dibromide on the widely occurring gem-…
Number of citations: 2 pubs.acs.org
K Fukui, R Sudo - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
… In this paper, the preparation of the salt by the reaction of triphenylphosphine dibromide with secondary amines will be reported; the activation of the carbon adjacent to the amino group …
Number of citations: 15 www.journal.csj.jp
KM Lo, SW Ng - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
… Cadmium chloride dihydrate (0.22 g, 1 mmol) was dissolved in water (10 ml); triphenylphosphine dibromide (0.8 g, 2 mmol) was dissolved in ethanol (90 ml). The two solutions were …
Number of citations: 3 scripts.iucr.org
T Dahl, R Stevenson - The Journal of Organic Chemistry, 1971 - ACS Publications
… In seeking to extendthe scope of triphenylphosphine dibromide as a reagent for conversion of alcohols to alkyl halides, we wished to examine the reaction with a vicinal diol and chose …
Number of citations: 12 pubs.acs.org

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